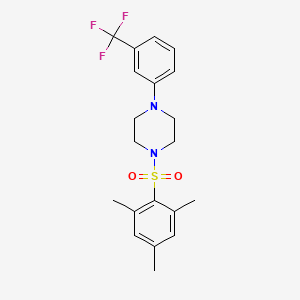

1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

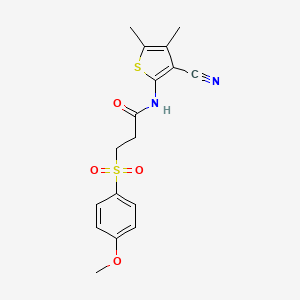

1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a compound used for proteomics research applications . It is a derivative of piperazine with mild stimulant effects and hallucinogenic properties .

Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets used in the construction of fluorinated pharmacons . The synthesis of such compounds involves various methods, including the trifluoromethylation of carboxylic acids .Molecular Structure Analysis

The molecular formula of 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is C11H13F3N2O2S, and its molecular weight is 294.29 .Chemical Reactions Analysis

Trifluoromethyl ketones, which are related to the compound , are used as synthons in the construction of fluorinated pharmacons . The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 have been studied .Applications De Recherche Scientifique

Antitumor and Anticancer Research

Research has explored the synthesis and evaluation of derivatives bearing the piperazine moiety for their potential anticancer activities. One study synthesized a series of 1,2,4-triazine derivatives integrated with piperazine amide moieties and evaluated their antitumor activity against breast cancer cells. Compounds with specific phenyl substitutions exhibited promising antiproliferative properties, suggesting the significance of piperazine derivatives in developing anticancer drugs (Yurttaş et al., 2014).

Anticonvulsant and Antimicrobial Applications

Another area of interest is the development of compounds with anticonvulsant and antimicrobial properties. A study focused on synthesizing 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including substituted piperazine derivatives, to evaluate their anticonvulsant and antimicrobial activities. Some compounds demonstrated significant activity, highlighting the therapeutic potential of piperazine derivatives in treating seizures and infections (Aytemi̇r et al., 2004).

Enzymatic and Metabolic Studies

Research also extends to understanding the metabolic pathways and enzymatic interactions of piperazine derivatives. A detailed study on the oxidative metabolism of a novel antidepressant, Lu AA21004, revealed insights into the enzymes involved in its metabolism. Such studies are crucial for drug development, providing information on drug interactions, side effects, and effective dosage formulations (Hvenegaard et al., 2012).

Agricultural Applications

The versatility of piperazine derivatives extends to the agricultural sector, where novel insecticides based on piperazine scaffolds are being developed. These compounds target specific neurotransmitter receptors in pests, offering a new approach to pest control with potentially less environmental impact (Cai et al., 2010).

Molecular Design and Synthesis

The design and synthesis of piperazine derivatives for pharmacological applications remain an area of active research. Novel derivatives are continually being synthesized to explore their therapeutic potential, including as anticonvulsant, antidepressant, and antimicrobial agents. These efforts underscore the importance of structural modification in enhancing biological activity and selectivity (Kumar et al., 2017).

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N2O2S/c1-14-11-15(2)19(16(3)12-14)28(26,27)25-9-7-24(8-10-25)18-6-4-5-17(13-18)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTOHYYKBCANGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)

![N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2773122.png)

![Methyl 2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetate;hydrochloride](/img/structure/B2773128.png)

![2-(benzo[d]thiazole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2773131.png)